2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide
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Overview
Description
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the acylation of the intermediate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline core and are known for their antibacterial properties.
Indole Derivatives: Indole-based compounds have diverse biological activities and are structurally related to pyrazoloquinolines.
Uniqueness
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2/c26-17-8-6-16(7-9-17)13-30-14-21-24(20-12-18(27)10-11-22(20)30)29-31(25(21)33)15-23(32)28-19-4-2-1-3-5-19/h1-12,14H,13,15H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGYADNWTKRHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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